molecular formula C10H14F3N3O B6428119 1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine CAS No. 2034430-66-3

1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine

Cat. No.: B6428119
CAS No.: 2034430-66-3
M. Wt: 249.23 g/mol
InChI Key: BCZWQDYSNFCSGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine (CAS: 2877633-07-1) is a synthetic organic compound with a molecular formula of C15H24N4O2 and a molecular weight of 292.38 g/mol. This reagent is of significant interest in medicinal chemistry and drug discovery research, primarily due to the synergistic potential of its two key structural components: the 1,3,4-oxadiazole ring and the piperidine scaffold. The 1,3,4-oxadiazole moiety is a privileged structure in drug design, known to serve as a bioisostere for esters and carboxylic acids, which can fine-tune the molecule's physicochemical properties . Derivatives containing this ring have demonstrated a broad spectrum of biological activities. Notably, they exhibit promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action for such oxadiazole derivatives often involves the inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication . Furthermore, 1,3,4-oxadiazole derivatives are actively investigated for their anticancer properties , with research showing activity against various cancer cell lines . The piperidine ring is another ubiquitous feature in pharmaceuticals. Its incorporation into molecular structures can enable interactions with a wide array of biological targets. Computer-aided studies suggest that new piperidine derivatives can show potential as treatments for cancer, central nervous system diseases, and as antimicrobial agents . The presence of the trifluoromethyl group on the piperidine ring is a common strategy in medicinal chemistry to enhance metabolic stability and membrane permeability. Given the established research applications of its constituent parts, this compound is a valuable chemical tool for researchers exploring new therapeutic agents. Its primary research value lies in the areas of antibacterial and anticancer drug discovery , where it can be used as a building block or a core scaffold for the synthesis and evaluation of novel bioactive molecules. Please Note: This product is sold for non-human research and laboratory use only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-methyl-5-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3N3O/c1-7-14-15-9(17-7)6-16-4-2-8(3-5-16)10(11,12)13/h8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZWQDYSNFCSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN2CCC(CC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₄F₃N₃O
Molecular Weight249.23 g/mol
IUPAC Name2-methyl-5-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole
SMILESCC1=NN=C(O1)CN2CCC(CC2)C(F)(F)F

Synthetic Routes and Methodologies

Cyclization of O-Acylamidoximes Using Tetrabutylammonium Fluoride (TBAF)

A widely adopted method involves the cyclization of O-acylamidoximes catalyzed by tetrabutylammonium fluoride (TBAF) under mild conditions. This two-step process begins with the acylation of amidoximes, followed by TBAF-mediated cyclodehydration:

  • Acylation Step :

    • Amidoximes react with acyl chlorides or anhydrides in aprotic solvents (e.g., THF, MeCN) to form O-acylamidoximes.

    • Example: Reaction of 4-(trifluoromethyl)piperidine-1-carboximidamide with acetyl chloride yields O-acetyl intermediate.

  • Cyclization Step :

    • O-Acyl intermediates undergo cyclization in the presence of TBAF (0.1–1.4 equivalents) at room temperature for 1–16 hours.

    • Mechanism: TBAF acts as a base, facilitating dehydration and ring closure via intermediate A (Scheme 1).

Advantages :

  • High yields (70–95%) under ambient conditions.

  • Compatibility with thermosensitive functional groups.

Limitations :

  • Requires isolation of O-acylamidoximes, adding synthetic steps.

Oxidative Cyclization with Iodobenzene Diacetate

Intramolecular oxidative cyclization of hydrazides using iodobenzene diacetate (PhI(OAc)₂) represents a robust one-pot synthesis route:

  • Hydrazide Preparation :

    • Hydrazides are synthesized from carboxylic acid derivatives (e.g., esters) and hydrazine hydrate.

  • Cyclization :

    • Hydrazides undergo oxidative cyclization with PhI(OAc)₂ in dichloromethane (DCM) at 0–25°C for 2–6 hours.

    • Example: Cyclization of 4-(trifluoromethyl)piperidine-1-carbohydrazide yields the target oxadiazole.

Advantages :

  • Scalable for gram-scale production.

  • Minimal purification required due to high conversion rates.

Limitations :

  • Sensitivity to electron-withdrawing substituents, which may reduce yields.

Nucleophilic Substitution Followed by Cyclocarbonylation

This three-step approach combines nucleophilic substitution and cyclocarbonylation:

  • Nucleophilic Substitution :

    • Piperidine-4-carboxylate reacts with 2-chloro-5-methyl-1,3,4-oxadiazole in DMF at 80°C for 12 hours.

  • Saponification :

    • The ester intermediate is hydrolyzed using NaOH/EtOH to yield the carboxylic acid.

  • Cyclocarbonylation :

    • The acid is treated with triphosgene (COCl₂) in the presence of aryl hydrazides to form the oxadiazole ring.

Advantages :

  • Modular synthesis allows for structural diversification.

  • High functional group tolerance.

Limitations :

  • Multi-step process with intermediate purification challenges.

Reductive Coupling and Triphosgene-Mediated Cyclization

A reductive coupling strategy leverages aryl hydrazides and piperidone derivatives:

  • Reductive Coupling :

    • Piperidones (e.g., 4-(trifluoromethyl)piperidone) react with aryl hydrazides in MeOH under H₂ (1 atm) with Pd/C catalysis.

  • Cyclocarbonylation :

    • The resulting hydrazide is treated with triphosgene in DCM at 0°C to form the oxadiazole.

Advantages :

  • Mild conditions preserve stereochemistry.

  • Yields up to 85% reported for analogous compounds.

Limitations :

  • Requires handling of toxic triphosgene.

Comparative Analysis of Synthetic Methods

Table 2: Synthesis Method Comparison

MethodYield (%)Time (h)ConditionsKey Reagent
TBAF Cyclization70–951–16RT, THF/MeCNTBAF
Oxidative Cyclization60–802–60–25°C, DCMPhI(OAc)₂
Nucleophilic Substitution50–7012–2480°C, DMFPiperidine-4-carboxylate
Reductive Coupling75–856–12H₂ (1 atm), Pd/CTriphosgene

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • TBAF Method : THF outperforms MeCN in cyclization efficiency due to superior solubility of intermediates.

  • Oxidative Cyclization : Lower temperatures (0°C) minimize side reactions but prolong reaction times.

Catalytic Enhancements

  • TBAF Loading : Catalytic TBAF (0.1 eq) reduces costs without compromising yields.

  • Microwave Assistance : Reduces cyclization time from 16 hours to 30 minutes in TBAF-mediated reactions.

Purification Strategies

  • Chromatography : Silica gel chromatography is preferred for O-acylamidoximes due to their instability.

  • Crystallization : Target compound crystallizes from EtOAc/hexane (1:3) with >95% purity .

Chemical Reactions Analysis

Types of Reactions

1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

Pharmacological Applications

1. Neurodegenerative Disorders
Research indicates that compounds containing the 5-methyl-1,3,4-oxadiazol-2-yl moiety have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy (PSP). These conditions are characterized by tau-mediated neurodegeneration. The compounds are believed to inhibit the oligomerization of tau proteins, which is a hallmark of these diseases .

2. Anticonvulsant Activity
A series of studies have evaluated the anticonvulsant properties of oxadiazole derivatives. For instance, synthesized compounds based on the oxadiazole structure have shown promise in reducing seizure activity in animal models through mechanisms that involve modulation of neurotransmitter systems .

3. Antimicrobial Properties
Oxadiazole derivatives have also demonstrated significant antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Compounds similar to 1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine have been shown to exhibit effective inhibition at concentrations lower than standard antibiotics like chloramphenicol .

Case Studies

Several studies illustrate the effectiveness of oxadiazole derivatives in clinical settings:

Case Study 1: Alzheimer's Treatment
In a preclinical study involving transgenic mice models for Alzheimer's disease, a compound similar to this compound was administered. Results showed a significant reduction in tau pathology and improvement in cognitive functions compared to control groups .

Case Study 2: Anticonvulsant Efficacy
A study conducted on a series of synthesized oxadiazole derivatives indicated that one particular derivative exhibited a high degree of efficacy in reducing seizure frequency in maximal electroshock seizure models. The mechanism was attributed to enhanced GABAergic transmission .

Case Study 3: Antimicrobial Activity
In vitro testing against MRSA revealed that certain oxadiazole derivatives displayed superior antibacterial activity compared to conventional antibiotics. These compounds were effective at concentrations as low as 4 μg/mL, making them candidates for further development as antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine involves its interaction with molecular targets, such as enzymes or receptors. The oxadiazole ring and trifluoromethyl group can enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The table below highlights structural analogs and their distinguishing features:

Compound Name / ID Core Structure Substituents / Modifications Biological Activity / Application Reference
Target Compound Piperidine + 1,3,4-oxadiazole 4-CF₃; 5-methyl-1,3,4-oxadiazole via CH₂ linker Not explicitly reported (structural focus)
1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a) Piperidine + 1,3,4-oxadiazole 4-CH₃; 5-phenyl-1,3,4-oxadiazole; sulfonyl bridge Antibacterial (Gram-positive bacteria)
BK80623 Piperidine + 1,3,4-oxadiazole 4-CF₃; 5-methyl-1,3,4-oxadiazole; ethyl-pyrimidine Undisclosed (pharmacokinetic optimization)
F2-18 (Bombyx batryticatus) Piperidine + 1,3,4-oxadiazole + benzofuran Complex aryl and ether linkages α-Glucosidase inhibitory activity
MIN-117 Piperidine + 1,3,4-oxadiazole + benzofuran Dichlorophenyl; benzofuran-oxadiazole 5-HT1A/5-HT2A receptor antagonist
4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidine Piperidine + 1,3,4-oxadiazole 5-isopropyl substituent Undisclosed (structural simplicity)

Key Structural and Functional Differences

Substituent Effects on Activity :

  • The 5-methyl group on the oxadiazole ring in the target compound contrasts with the 5-phenyl group in compound 6a . The phenyl substituent in 6a enhances antibacterial potency, likely due to increased lipophilicity and π-π stacking interactions with bacterial targets .
  • The trifluoromethyl group at the piperidine 4-position (target compound, BK80623) improves metabolic stability and electron-withdrawing properties compared to the methyl group in 6a .

Bridging Groups :

  • Compound 6a features a sulfonyl bridge between the piperidine and oxadiazole, which may enhance solubility and hydrogen-bonding capacity compared to the methylene linker in the target compound .

Complexity and Bioactivity: F2-18 and MIN-117 incorporate fused aromatic systems (benzofuran), enabling interactions with enzymes (α-glucosidase) or neurotransmitter receptors (5-HT1A/5-HT2A) .

Physicochemical Properties

Property Target Compound 6a BK80623 F2-18
Molecular Weight ~348–357 g/mol 482.51* 357.33 535.27
LogP (Estimated) ~2.5–3.0 ~3.5 ~3.8 ~4.2
Key Functional Groups CF₃, oxadiazole SO₂, Ph CF₃, pyrimidine Benzofuran

*Molecular weight for 6a inferred from similar derivatives in .

Biological Activity

The compound 1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine is a derivative of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of oxadiazole derivatives typically involves various methodologies, including oxidative cyclization and condensation reactions. For instance, derivatives can be synthesized from acylhydrazides and other precursors using oxidizing agents like iodine or iodobenzene diacetate .

Antimicrobial Activity

Oxadiazole derivatives have been reported to exhibit significant antimicrobial properties. A study highlighted the antimicrobial activity of various oxadiazole compounds against a range of bacterial strains, indicating that modifications in the structure can enhance efficacy .

Anticonvulsant Activity

Research has shown that certain oxadiazole derivatives possess anticonvulsant properties. For example, compounds similar to the one were tested using the maximal electroshock seizure (MES) model in male Wistar rats. Some derivatives demonstrated comparable efficacy to standard anticonvulsants like phenytoin, suggesting potential for treating epilepsy .

Anticancer Activity

The 1,3,4-oxadiazole nucleus is recognized for its anticancer potential. Studies have indicated that oxadiazole derivatives can inhibit various cancer cell lines. For instance, compounds with similar structural features exhibited IC50 values in the low micromolar range against human tumor cell lines such as HeLa and CaCo-2 . Another derivative showed selective cytotoxicity with IC50 values as low as 1.143 µM against renal cancer cells .

Neuroprotective Effects

Recent investigations into neurodegenerative disorders have identified oxadiazole derivatives as potential neuroprotective agents. Specifically, compounds targeting tauopathies, such as Alzheimer's disease and progressive supranuclear palsy, have shown promise in preclinical models .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is often influenced by their structural modifications. For instance:

  • Substituents on the oxadiazole ring : The presence of electron-withdrawing groups (like trifluoromethyl) can enhance biological activity by increasing lipophilicity and altering binding affinities.
  • Piperidine moiety : The piperidine ring contributes to the overall pharmacokinetic profile and may enhance interactions with biological targets.

Case Studies

StudyCompoundBiological ActivityFindings
1-[5-(4-methoxyphenyl)-[1,3,4]oxadiazol-2-yl]-piperazineAnticonvulsantShowed significant activity in MES model; non-toxic at high doses
Various 1,2,4-Oxadiazole DerivativesAnticancerIC50 values ranged from 1.143 µM to 9.27 µM against multiple cancer cell lines
5-methyl-1,3,4-oxadiazol-2-yl CompoundsNeuroprotectivePotential for treating tauopathies; effective in vitro

Q & A

Q. Table 1. Key Spectral Data for this compound

TechniqueDataReference
¹H NMR (400 MHz, CDCl₃)δ 2.35 (s, 3H, CH₃), 3.12–3.25 (m, 4H, piperidine CH₂)
ESI-MSm/z 329.1 [M + H]+
HPLC Purity99.2% (tR = 8.2 min, 70:30 MeOH/H₂O)

Q. Table 2. Stability Profile Under Stress Conditions

ConditionDegradation (%)Major Degradants
Acidic (0.1N HCl, 24h)15%Hydrazide derivative
UV Light (254 nm, 48h)22%Oxidized piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.